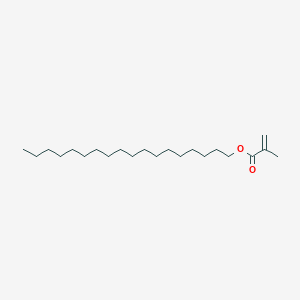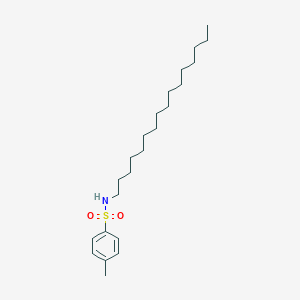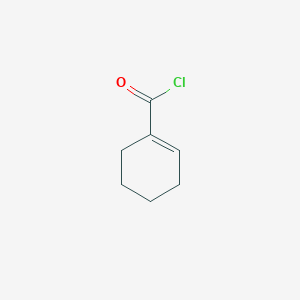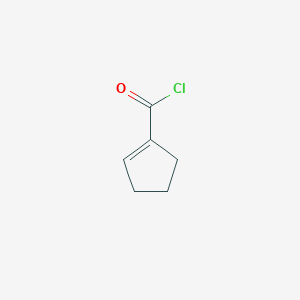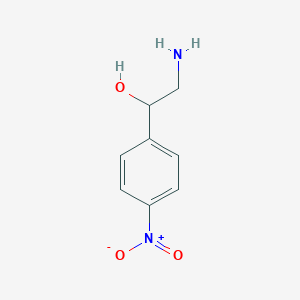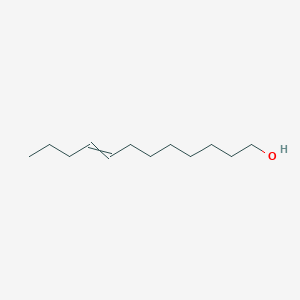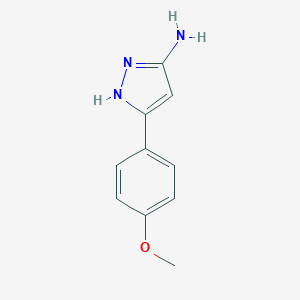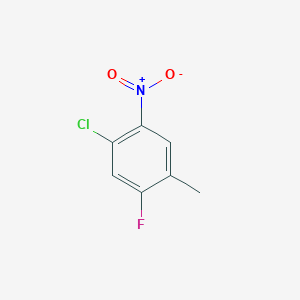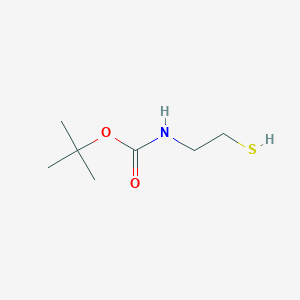
2-(Boc-氨基)乙硫醇
概述
描述
Synthesis Analysis
The synthesis of related compounds involves the protection of amino groups using Boc groups. For example, the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters is described, which involves the protection of nucleobase moieties with bis-N-Boc groups . Similarly, the asymmetric syntheses of various N-Boc-protected amino sugar derivatives from sorbic acid are reported, showcasing the utility of Boc groups in the protection of amino functionalities during complex synthetic routes .
Molecular Structure Analysis
The molecular structure of 2-(Boc-amino)ethanethiol would consist of an ethanethiol backbone with an amino group protected by a Boc group. The papers do not directly discuss the molecular structure of this compound, but the structure of related Boc-protected compounds can be inferred. For instance, the crystal structure of a novel synthetic amino acid-like zwitterion is reported, which could provide insights into the conformational preferences of Boc-protected amino acids .
Chemical Reactions Analysis
Boc-protected amino groups are typically involved in peptide bond formation reactions. The papers describe various chemical reactions involving Boc-protected amino acids, such as the Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers using Fmoc/bis-N-Boc-protected monomers . Additionally, the synthesis of thiolato-bridged trinuclear heterometal complexes with 2-[(3-aminopropyl)amino]ethanethiol is discussed, which, while not directly related to Boc-aminoethanethiol, demonstrates the reactivity of thiol-containing amino compounds in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Boc-amino)ethanethiol are not explicitly discussed in the papers. However, the general properties of Boc-protected amino acids can be deduced. They are typically stable under acidic conditions and can be deprotected under mild acidic conditions without affecting other functional groups. The stability of these compounds as hydrochloride salts is also mentioned, which is relevant for the storage and handling of Boc-protected amino acids . The papers also discuss the properties of related compounds, such as the spectral and magnetic properties of thiolato-bridged heterometal complexes , and the conformational preferences of novel amino acids for bioorthogonal reactions .
科学研究应用
交联试剂
“2-(Boc-氨基)乙硫醇”是一种交联试剂 . 交联试剂被用于各种科学研究领域,包括生物化学,分子生物学和材料科学。它们可以创建不同分子之间的共价键,从而能够研究蛋白质-蛋白质相互作用,核酸的结构以及聚合物的性质。
交联聚合物薄膜的表面功能化
该化合物用于通过硫醇-烯点击化学反应将胺官能团引入交联聚合物薄膜的表面功能化 . 这种方法可以改变聚合物薄膜的表面性质,例如亲水性,生物相容性和反应性,这些对于生物医学工程,材料科学和纳米技术的各种应用至关重要。
硫醇-烯点击化学反应
“2-(Boc-氨基)乙硫醇”参与硫醇-烯点击化学反应 . 硫醇-烯点击化学是材料科学和生物偶联中的强大工具,允许在温和条件下快速有效地形成共价键。这可用于复杂分子的合成,表面的修饰以及生物偶联物的制备。
聚乙交酯 (PGI) 的胺官能化
它用于硫醇-烯反应,以实现聚乙交酯 (PGI) 的胺官能化 . 胺官能化可以提高PGI的生物相容性和生物活性,使其更适合在药物递送和组织工程中的应用。
有机合成
作为同时具有胺和硫醇官能团的化合物,“2-(Boc-氨基)乙硫醇”可用于各种有机合成 . 它可以在复杂有机分子的合成中充当构建块,有助于开发新的药物,材料和化学探针。
胺官能团的引入
“2-(Boc-氨基)乙硫醇”用于引入胺官能团 . 胺基团是有机化学中通用的官能团,在各种化合物(包括药物,染料和聚合物)的合成中起着至关重要的作用。
作用机制
Target of Action
2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-sulfanylethyl)carbamate, is a bifunctional cross-linker . It is primarily used in the synthesis of bifunctional azobenzene glycoconjugates . The primary targets of this compound are therefore the molecules that it cross-links.
Biochemical Pathways
The compound is involved in the synthesis of bifunctional azobenzene glycoconjugates . These are complex molecules that can have a variety of uses, including in the development of new pharmaceuticals. The downstream effects of these pathways can therefore be quite diverse, depending on the specific application.
安全和危害
未来方向
2-(Boc-amino)ethanethiol is a cross-linking reagent that can be utilized in various organic syntheses . It is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions . Additionally, it participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . Therefore, it has potential applications in the field of polymer chemistry and materials science.
属性
IUPAC Name |
tert-butyl N-(2-sulfanylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJJCZSHYJNRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986668 | |
| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67385-09-5 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-amino)ethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2-(Boc-amino)ethanethiol in material science?
A1: 2-(Boc-amino)ethanethiol is frequently employed in material science for its ability to introduce protected amine functionalities. For instance, it can be used to modify polymers via thiol-ene click chemistry. [, , ] This approach allows researchers to create functional films [] and cationic polymers containing amino groups. [] Specifically, 2-(Boc-amino)ethanethiol can be grafted onto poly(globalide) surfaces, followed by deprotection to achieve surface amine functionalization. [] This technique provides a pathway for further conjugation, demonstrated by the reaction of surface amino groups with fluorescein isothiocyanate (FITC). []
Q2: How does 2-(Boc-amino)ethanethiol contribute to the synthesis of nanomaterials?
A2: 2-(Boc-amino)ethanethiol plays a role in synthesizing block copolymers (BCPs) used in nanolithography. [] By modifying polystyrene-block-poly(1,2-butadiene) (PS-b-PB) with 2-(Boc-amino)ethanethiol, researchers can create cylinder-forming A-block-(B-random-C) BCPs. [] This modification impacts the Flory-Huggins parameters (χ) of the BCPs while maintaining equal surface energy between the blocks, crucial for forming perpendicular nanodomains via thermal annealing. []
Q3: Can 2-(Boc-amino)ethanethiol be utilized in the development of drug delivery systems?
A3: Yes, 2-(Boc-amino)ethanethiol has shown promise in constructing pH-sensitive polymers for drug delivery applications. [] Researchers have utilized 2-(Boc-amino)ethanethiol in a click reaction with poly (γ-allyl-ʟ-glutamate) to create a rapid pH-responsive polymer (PAMT). [] This zwitterionic, biodegradable polymer can shield positively charged nanoparticles at physiological pH and undergoes rapid charge conversion in acidic environments, making it potentially suitable for targeted drug delivery to tumors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



